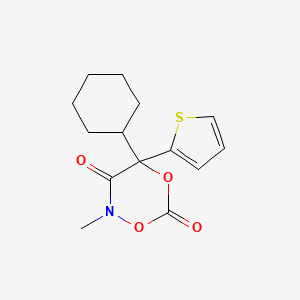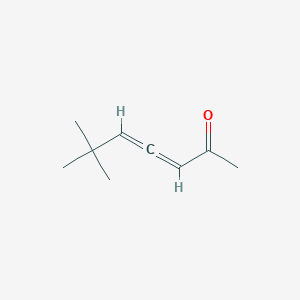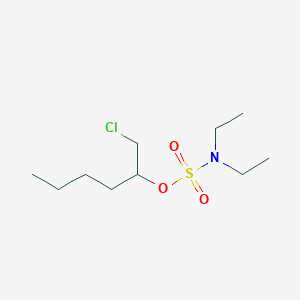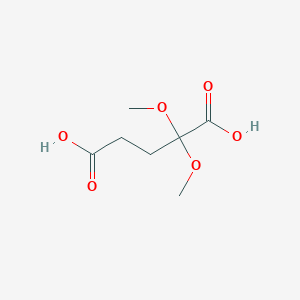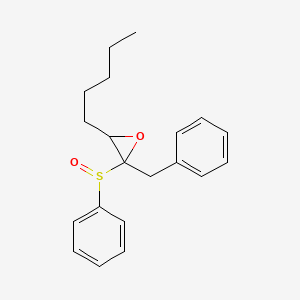
Acetic acid;2-benzylidenecyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-benzylidenecyclopentan-1-ol is an organic compound that combines the properties of acetic acid and a benzylidene-substituted cyclopentanol This compound is of interest due to its unique structure, which includes both a carboxylic acid group and a benzylidene group attached to a cyclopentanol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-benzylidenecyclopentan-1-ol typically involves the following steps:
Formation of Benzylidene Cyclopentanol: This can be achieved through the condensation of benzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of 2-benzylidenecyclopentan-1-ol.
Acetylation: The resulting 2-benzylidenecyclopentan-1-ol can then be acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetic acid moiety to the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
Oxidation: Acetic acid;2-benzylidenecyclopentan-1-ol can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), targeting the carbonyl group or the benzylidene double bond.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl ether derivatives.
科学的研究の応用
Acetic acid;2-benzylidenecyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;2-benzylidenecyclopentan-1-ol involves its interaction with various molecular targets and pathways. The benzylidene group can participate in electrophilic aromatic substitution reactions, while the acetic acid moiety can engage in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzylideneacetone: Similar structure but lacks the cyclopentanol ring.
Cyclopentanone: Lacks the benzylidene and acetic acid groups.
Benzyl alcohol: Lacks the cyclopentanol and acetic acid groups.
Uniqueness
Acetic acid;2-benzylidenecyclopentan-1-ol is unique due to its combination of a benzylidene group, a cyclopentanol ring, and an acetic acid moiety
特性
CAS番号 |
91418-97-2 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
acetic acid;2-benzylidenecyclopentan-1-ol |
InChI |
InChI=1S/C12H14O.C2H4O2/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,9,12-13H,4,7-8H2;1H3,(H,3,4) |
InChIキー |
IFURPEJVIOEVHD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1CC(C(=CC2=CC=CC=C2)C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


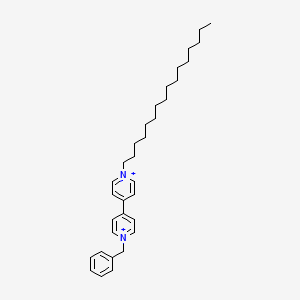
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
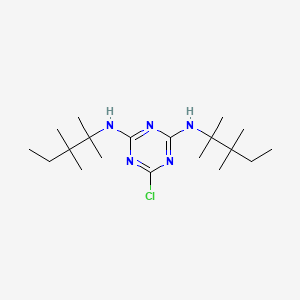
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
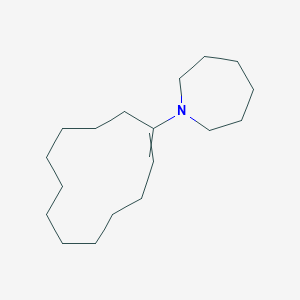
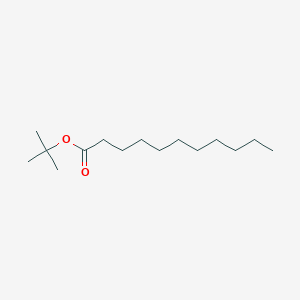
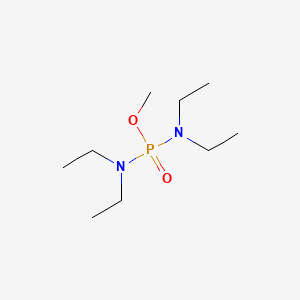
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
